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molecular formula C23H23N3O4S2 B8777963 Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 868387-46-6

Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No. B8777963
M. Wt: 469.6 g/mol
InChI Key: GRIAKDITUTUVTN-UHFFFAOYSA-N
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Patent
US07514448B2

Procedure details

tert-Butyl 4-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)thiophen-2-ylcarbamate (120 mg, 0.26 mmol) was dissolved in 2 mL CH2Cl2, 2 mL TFA. After 15 minutes the reaction mixture was concentrated to an oil, dissolved in EtOAc, and washed with 0.1 NaOH. The organic layer was dried to a brown oil which was used as obtained.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([N:11]1[C:15]2=[N:16][CH:17]=[CH:18][CH:19]=[C:14]2[C:13]([C:20]2[CH:21]=[C:22]([NH:25]C(=O)OC(C)(C)C)[S:23][CH:24]=2)=[CH:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:7]1([CH3:8])[CH:6]=[CH:5][C:4]([S:1]([N:11]2[C:15]3=[N:16][CH:17]=[CH:18][CH:19]=[C:14]3[C:13]([C:20]3[CH:21]=[C:22]([NH2:25])[S:23][CH:24]=3)=[CH:12]2)(=[O:3])=[O:2])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=C(C=2C1=NC=CC2)C=2C=C(SC2)NC(OC(C)(C)C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 15 minutes the reaction mixture was concentrated to an oil
Duration
15 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
WASH
Type
WASH
Details
washed with 0.1 NaOH
CUSTOM
Type
CUSTOM
Details
The organic layer was dried to a brown oil which
CUSTOM
Type
CUSTOM
Details
as obtained

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C=C(C=2C1=NC=CC2)C=2C=C(SC2)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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